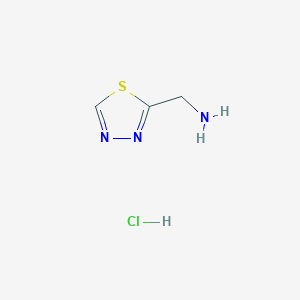

(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride

Beschreibung

(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride (CAS: 1630906-68-1) is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with a methanamine group at position 2, stabilized as a hydrochloride salt. Its molecular formula is C₃H₆ClN₃S (MW: 151.62 g/mol) . Thiadiazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities, attributed to their electron-rich aromatic system and ability to interact with biological targets . This compound serves as a key intermediate in medicinal chemistry for developing bioactive molecules.

Eigenschaften

IUPAC Name |

1,3,4-thiadiazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMCSRLKPNCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of hydrazonoyl chlorides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine . The reaction is usually carried out in absolute ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride and its derivatives exhibit a wide range of biological activities, making them potential candidates in medicinal chemistry for developing new therapeutic agents . The 1,3,4-thiadiazole core demonstrates high aromaticity, in vivo stability, and low toxicity, which contributes to its pharmacological properties .

Anticancer Activity

1,3,4-Thiadiazole derivatives have shown promise as anticancer agents, with studies investigating their antiproliferative effects on various human cell lines .

- Cytotoxicity Some 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown GI50 values (concentration causing 50% cell growth inhibition) in the range of 0.74–10.0 μg/mL against human colon cancer cell line HCT116, human lung cancer cell line H460, and human breast cancer cell line MCF-7 .

- Growth Inhibition Certain compounds have demonstrated significant inhibition of growth in tumor cell lines. For example, compounds 2–6 inhibited the growth of Chinese hamster ovary (CHO), human leukemia (HL60), and mouse leukemia (L1210) cell lines . Compounds 7–13 have shown antiproliferative activities against the human prostate tumor cell line PC3, with an 89.2% inhibition of growth at a concentration of 10 μM/mL .

- Specific Compounds A compound with a 3,4-dichloro phenyl group, displayed excellent growth-inhibitory effects on cell lines, especially the HT29 cell line, with an IC50 of 2.01 µM .

Antimicrobial Activity

2-Amino-1,3,4-thiadiazole derivatives exhibit antimicrobial properties, suggesting their potential as lead compounds for synthesizing new drugs .

- Broad Spectrum Activity Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated higher antimicrobial activity compared to standard drugs .

- Specific Activity A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols showed significant antifungal activity, with some exhibiting higher activity than itraconazole . Halogen attachments to phenyl-1,3,4-thiadiazol moieties increase antibacterial activity against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .

- Examples Compounds possessing a p-nitroaniline moiety showed antibacterial and antifungal properties against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa), and fungal strains (A. niger and Aspergillus fumigatus) .

Other Biological Activities

- Enzyme Inhibition Thiadiazole derivatives are effective as selective inhibitors of various enzymes, including human carbonic anhydrase (CA, EC 4.2.1.1) isoforms .

- Anti-tubercular Action Compound 53 showed anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL . The presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .

- Anti-trypanosomal Properties "Megazol" 6 (2-amino-5-[1-methyl-5-nitro-1 H-2-imidazolyl]-1,3,4-thiadiazole, CL 64855) is a nitroimidazole active against Trypanosoma cruzi and Trypanosoma brucei, useful for treating sleeping sickness and Chagas disease .

Applications in Drug Development

Wirkmechanismus

The mechanism of action of (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with DNA and protein synthesis is well-documented .

Vergleich Mit ähnlichen Verbindungen

Thiadiazole Derivatives with Substituent Variations

Substituents on the thiadiazole ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

Key Observations :

Thiazole-Based Analogues

Replacing the thiadiazole core with a thiazole ring alters electronic properties and biological interactions:

Biologische Aktivität

(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound (1,3,4-thiadiazol-2-yl)methanamine hydrochloride features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (1,3,4-thiadiazol-2-yl)methanamine hydrochloride exhibits significant antibacterial and antifungal activities. A review highlighted that derivatives of 1,3,4-thiadiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1,3,4-Thiadiazol-2-yl)methanamine | Bacterial | 32 µg/mL |

| (1,3,4-Thiadiazol-2-yl)methanamine | Fungal | 16 µg/mL |

2. Anticancer Properties

Recent studies have shown that thiadiazole derivatives possess anticancer activity. For instance, compounds with the thiadiazole moiety have been found to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways and apoptosis induction. In vitro studies demonstrated that (1,3,4-thiadiazol-2-yl)methanamine hydrochloride can induce cytotoxicity in cancer cells through these mechanisms .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of (1,3,4-thiadiazol-2-yl)methanamine hydrochloride on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, (1,3,4-thiadiazol-2-yl)methanamine hydrochloride has shown potential in other areas:

- Anti-inflammatory Activity : Thiadiazole derivatives are reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

- Anticholinesterase Activity : Some studies suggest that this compound may inhibit acetylcholinesterase activity, indicating potential use in treating Alzheimer's disease .

The exact mechanism through which (1,3,4-thiadiazol-2-yl)methanamine hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with various enzymes and receptors involved in cellular signaling pathways.

Biochemical Pathways :

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Gene Regulation : It can modulate transcription factors that regulate gene expression related to cell growth and apoptosis.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride, and how is purity assessed?

Answer:

The compound is typically synthesized via Mannich base reactions or cyclocondensation of thiosemicarbazides with carboxylic acids. For example, Mannich reactions involving 1,3,4-thiadiazole-2-amine derivatives and formaldehyde in ethanol under reflux (10–12 hours) yield thiadiazole-containing products . Purity is assessed using melting point analysis (e.g., mp 268°C for structurally related thiazole derivatives ), HPLC , and spectroscopic techniques such as IR (e.g., CN stretch at ~2218 cm⁻¹ ) and <sup>1</sup>H/<sup>13</sup>C-NMR (e.g., δ 4.27 ppm for CH=N groups ).

Basic: What spectroscopic techniques are recommended for characterizing (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride, and what key spectral features confirm its structure?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3420–3265 cm⁻¹ for hydrazine derivatives , CN stretches at ~2215 cm⁻¹ ).

- <sup>1</sup>H-NMR : Probes proton environments (e.g., δ 1.62 ppm for CH3 groups, δ 3.45 ppm for CH2 in alkyl chains ).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 347 for thiazole derivatives ).

- Elemental Analysis : Validates C, H, N, S content (e.g., 62.22% C, 9.23% S in pyrazolo-thiazole hybrids ).

Advanced: How do substituents on the thiadiazole ring influence the reactivity of (1,3,4-Thiadiazol-2-yl)methanamine derivatives in nucleophilic substitution reactions?

Answer:

Electron-withdrawing groups (e.g., chloromethyl in 1-[4-(chloromethyl)-1,3-thiazol-2-yl] derivatives ) enhance electrophilicity at the thiadiazole C-2 position, facilitating nucleophilic attacks. Steric effects from bulky substituents (e.g., difluoroethyl groups ) may reduce reactivity. For example, 2-dimethylaminomethyl-4-thiazolylmethylchloride undergoes alkylation reactions due to its labile chloromethyl group . Computational modeling (e.g., retrosynthesis tools ) can predict substituent effects on reaction pathways.

Advanced: What strategies can resolve contradictions in reported biological activities of thiadiazole derivatives, and how can computational modeling aid in hypothesis generation?

Answer:

- Dose-Response Studies : Address discrepancies by testing compounds across a range of concentrations (e.g., IC50 values for LOXL2 inhibition ).

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloropyridinyl vs. methylthiazolyl groups ).

- Molecular Docking : Predict binding affinities (e.g., LOXL2 inhibition via selective interactions with (2-chloropyridin-4-yl)methanamine derivatives ).

Basic: What are the optimal storage conditions for (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride to ensure long-term stability?

Answer:

Store in dry, airtight containers at room temperature (15–25°C) away from moisture and oxidizing agents. Related thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride ) remain stable under these conditions for >12 months. Avoid exposure to strong acids/bases, which may degrade the thiadiazole ring.

Advanced: In the context of multi-step synthesis, how can intermediates be efficiently tracked and characterized when preparing (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride?

Answer:

- TLC Monitoring : Track reaction progress using silica-gel plates (e.g., Rf values for pyrazolo-thiazole intermediates ).

- Crystallization : Purify intermediates via solvent recrystallization (e.g., ethanol for hydrazone derivatives ).

- In-Situ Spectroscopy : Use <sup>19</sup>F-NMR for fluorinated intermediates or IR to confirm functional group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.